molecular formula C14H20ClNO4 B12606083 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride CAS No. 651321-96-9

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride

Cat. No.: B12606083
CAS No.: 651321-96-9
M. Wt: 301.76 g/mol
InChI Key: AMTWAKBOCUWFNC-IYWIJXFJSA-N
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Description

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and ester functionalities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride typically involves the esterification of 2-amino-3-phenylpentanedioic acid. The process can be carried out using ethyl alcohol and methyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate
  • 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrobromide

Comparison: Compared to its analogs, 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride exhibits enhanced solubility and stability in aqueous solutions. This makes it more suitable for biological and pharmacological studies. Additionally, the hydrochloride salt form may have different pharmacokinetic properties, influencing its absorption and distribution in biological systems.

Properties

CAS No.

651321-96-9

Molecular Formula

C14H20ClNO4

Molecular Weight

301.76 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride

InChI

InChI=1S/C14H19NO4.ClH/c1-3-19-14(17)13(15)11(9-12(16)18-2)10-7-5-4-6-8-10;/h4-8,11,13H,3,9,15H2,1-2H3;1H/t11?,13-;/m0./s1

InChI Key

AMTWAKBOCUWFNC-IYWIJXFJSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(CC(=O)OC)C1=CC=CC=C1)N.Cl

Canonical SMILES

CCOC(=O)C(C(CC(=O)OC)C1=CC=CC=C1)N.Cl

Origin of Product

United States

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